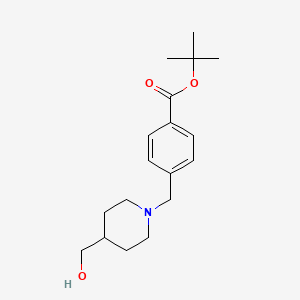








|
REACTION_CXSMILES
|
Br[CH2:2][C:3]1[CH:15]=[CH:14][C:6]([C:7]([O:9][C:10]([CH3:13])([CH3:12])[CH3:11])=[O:8])=[CH:5][CH:4]=1.[NH:16]1[CH2:21][CH2:20][CH:19]([CH2:22][OH:23])[CH2:18][CH2:17]1.C([O-])([O-])=O.[K+].[K+]>C(#N)C>[OH:23][CH2:22][CH:19]1[CH2:20][CH2:21][N:16]([CH2:2][C:3]2[CH:15]=[CH:14][C:6]([C:7]([O:9][C:10]([CH3:13])([CH3:12])[CH3:11])=[O:8])=[CH:5][CH:4]=2)[CH2:17][CH2:18]1 |f:2.3.4|
|


|
Name
|
|
|
Quantity
|
1 g
|
|
Type
|
reactant
|
|
Smiles
|
BrCC1=CC=C(C(=O)OC(C)(C)C)C=C1
|
|
Name
|
|
|
Quantity
|
0.361 g
|
|
Type
|
reactant
|
|
Smiles
|
N1CCC(CC1)CO
|
|
Name
|
|
|
Quantity
|
25 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)#N
|
|
Name
|
|
|
Quantity
|
1.3 g
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|


|
Control Type
|
AMBIENT
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
the reaction mixture was heated
|
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux for 20 min
|
|
Duration
|
20 min
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
|
Type
|
CUSTOM
|
|
Details
|
The resulting solid was partitioned between ethyl acetate (50 mL) and 1 M HCl (50 mL)
|
|
Type
|
CUSTOM
|
|
Details
|
The layers were separated
|
|
Type
|
WASH
|
|
Details
|
the aqueous layer was washed with ethyl acetate
|
|
Type
|
EXTRACTION
|
|
Details
|
extracted 2 times with 50 mL of ethyl acetate
|
|
Type
|
WASH
|
|
Details
|
washed with brine
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over MgSO4
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
OCC1CCN(CC1)CC1=CC=C(C(=O)OC(C)(C)C)C=C1
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 2.99 mmol | |
| AMOUNT: MASS | 0.95 g | |
| YIELD: PERCENTYIELD | 95% | |
| YIELD: CALCULATEDPERCENTYIELD | 95.5% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |